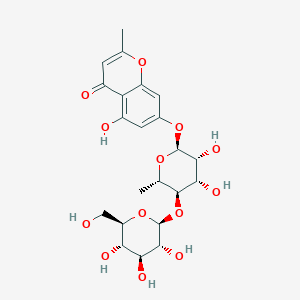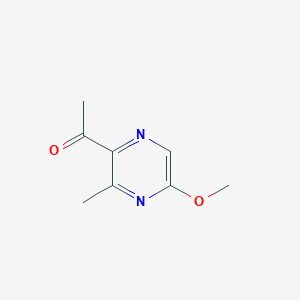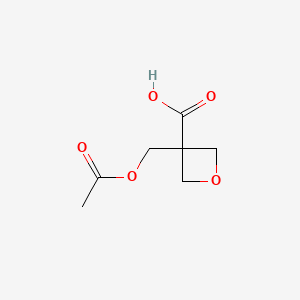
(S)-2-Amino-3,3-bis(4-fluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of L-Phenylalanine, 4-fluoro-beta-(4-fluorophenyl)- can be achieved through several methods. One common synthetic route involves the asymmetric phase-transfer catalyzed alkylation of tert-butyl glycinate-benzophenone Schiff base using a cinchona alkaloid-derived catalyst . This method ensures high levels of enantioselectivity by adding the catalyst or base last during the reaction . Another method involves the reaction of 4-fluorocinnamic acid with appropriate reagents to yield the desired product . Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure purity and yield.
Análisis De Reacciones Químicas
L-Phenylalanine, 4-fluoro-beta-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
L-Phenylalanine, 4-fluoro-beta-(4-fluorophenyl)- has several scientific research applications:
Chemistry: It is used as a substrate for tyrosine hydroxylase, aiding in the study of enzyme regulation.
Biology: The compound is utilized in studies involving protein synthesis and enzyme activity.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: It is employed in the production of specialty chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of L-Phenylalanine, 4-fluoro-beta-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. As a substrate for tyrosine hydroxylase, it plays a role in the biosynthesis of catecholamines, which are crucial neurotransmitters . The compound’s fluorine atoms enhance its binding affinity and specificity towards the enzyme, thereby modulating its activity.
Comparación Con Compuestos Similares
L-Phenylalanine, 4-fluoro-beta-(4-fluorophenyl)- can be compared with other fluorinated phenylalanine derivatives such as:
4-Fluoro-DL-phenylalanine: Similar in structure but differs in stereochemistry.
4-Fluoro-L-phenylalanine: Another fluorinated derivative with similar properties.
The uniqueness of L-Phenylalanine, 4-fluoro-beta-(4-fluorophenyl)- lies in its specific substitution pattern and its high enantioselectivity in synthesis, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C15H13F2NO2 |
|---|---|
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C15H13F2NO2/c16-11-5-1-9(2-6-11)13(14(18)15(19)20)10-3-7-12(17)8-4-10/h1-8,13-14H,18H2,(H,19,20)/t14-/m0/s1 |
Clave InChI |
WQUNIOUMWBRBNU-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[C@@H](C(=O)O)N)F |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(C(=O)O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13907951.png)
![(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine](/img/structure/B13907957.png)



![3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)




![5-Fluorospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13908005.png)



